

YM-53403: A Technical Guide to its Anti-RSV Activity and EC50 Determination

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-respiratory syncytial virus (RSV) activity of YM-53403, with a focus on its EC50 value, mechanism of action, and the experimental protocols used for its characterization.

Quantitative Data Summary

The antiviral activity of YM-53403 against Respiratory Syncytial Virus (RSV) has been quantified, demonstrating its high potency. The key efficacy parameter, the 50% effective concentration (EC50), is summarized in the table below.

Compound	EC50 (µM)	Cell Line	Assay Type	Target	Reference
YM-53403	0.20	HeLa	Plaque Reduction Assay	RSV L Protein	[1][2][3][4]
Ribavirin	~20	HeLa	Plaque Reduction Assay	Inosine Monophosph ate Dehydrogena se	[1]

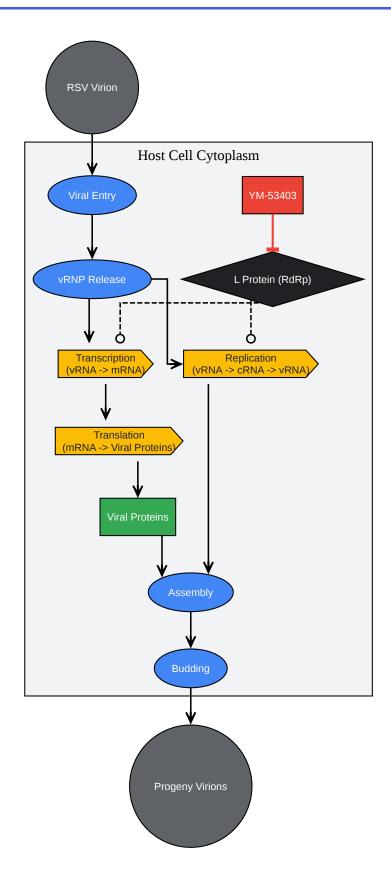


Mechanism of Action

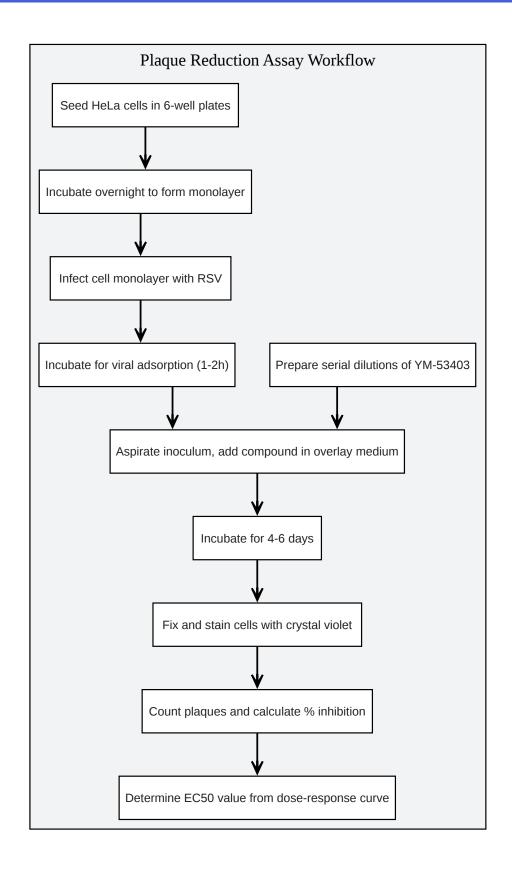
YM-53403 exerts its antiviral effect by targeting the Respiratory Syncytial Virus L protein.[1] The L protein is a critical viral enzyme, functioning as an RNA-dependent RNA polymerase (RdRp) that is essential for both the transcription of viral messenger RNA (mRNA) and the replication of the viral RNA genome.[1] By inhibiting the L protein, YM-53403 effectively halts the synthesis of viral genetic material and proteins, thereby preventing the production of new virus particles.[1] Time-dependent drug addition studies have shown that YM-53403 acts at approximately 8 hours post-infection, which aligns with the period of early viral transcription and genome replication.[1] Resistance to YM-53403 has been linked to a specific single point mutation (Y1631H) in the L protein, further confirming it as the direct target of the compound.[1]

Signaling Pathway of RSV Replication and Inhibition by YM-53403









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References

- 1. Biochemistry of the Respiratory Syncytial Virus L Protein Embedding RNA Polymerase and Capping Activities PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. researchgate.net [researchgate.net]
- 4. RNA replication by respiratory syncytial virus (RSV) is directed by the N, P, and L proteins; transcription also occurs under these conditions but requires RSV superinfection for efficient synthesis of full-length mRNA PMC [pmc.ncbi.nlm.nih.gov]
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